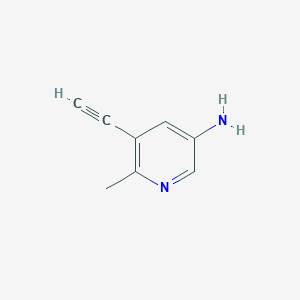

5-Ethynyl-6-methylpyridin-3-amine

説明

Contextualization within Substituted Pyridine (B92270) Chemistry

5-Ethynyl-6-methylpyridin-3-amine, with the chemical formula C₈H₈N₂ and CAS number 905439-52-3, belongs to the broad and significant class of substituted pyridines. The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in numerous biologically active compounds and functional materials. The substitution pattern of this particular molecule—an ethynyl (B1212043) group at the 5-position, a methyl group at the 6-position, and an amine group at the 3-position—imparts a unique combination of electronic and steric properties.

The presence of the nitrogen atom in the pyridine ring generally leads to a lower electron density in the ring carbons, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. The substituents on this compound further modulate this reactivity. The amino group is a strong electron-donating group, which can influence the aromatic system's reactivity, while the methyl group, also an electron-donating group, provides steric bulk. The ethynyl group, a reactive functional group, is particularly significant as it opens avenues for a variety of chemical transformations.

Significance in Contemporary Organic Synthesis and Heterocyclic Chemistry

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. chembk.com The pyridine scaffold, in particular, is a cornerstone in drug development due to its ability to form hydrogen bonds and engage in various interactions with biological targets. accelachem.com

The significance of this compound in contemporary organic synthesis lies in its potential as a versatile building block. The ethynyl group is a key functional handle for carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the construction of complex molecular architectures. The amino group on the pyridine ring can also be readily functionalized, allowing for the introduction of diverse substituents and the synthesis of a library of derivatives for further investigation.

Overview of Research Trajectories

While specific research trajectories for this compound are not extensively documented in publicly available literature, its structure suggests several potential areas of investigation. A primary research direction would be its utilization as a key intermediate in the synthesis of more complex molecules, particularly those with potential biological activity.

Given that substituted pyridines are prevalent in kinase inhibitors, a significant area of research could involve the design and synthesis of novel kinase inhibitors based on the this compound scaffold. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The unique substitution pattern of this molecule could allow for specific interactions within the ATP-binding site of various kinases.

Further research may also explore the development of novel synthetic methodologies utilizing this compound. The interplay of the different functional groups on the pyridine ring could lead to the discovery of new and efficient chemical transformations.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol |

| CAS Number | 905439-52-3 |

Note: This data is based on publicly available information from chemical suppliers and databases.

特性

IUPAC Name |

5-ethynyl-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-3-7-4-8(9)5-10-6(7)2/h1,4-5H,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKZZPCDRSPISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)N)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300065 | |

| Record name | 5-Ethynyl-6-methyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905439-52-3 | |

| Record name | 5-Ethynyl-6-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905439-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethynyl-6-methyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynyl-6-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Precursor Chemistry of 5 Ethynyl 6 Methylpyridin 3 Amine

Direct Synthetic Routes to 5-Ethynyl-6-methylpyridin-3-amine

Direct routes involve the modification of a pre-synthesized 3-amino-6-methylpyridine scaffold, typically functionalized with a leaving group at the C5-position. Palladium-catalyzed cross-coupling reactions are the most prominent strategies for this purpose, offering mild conditions and high functional group tolerance.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For the synthesis of the target compound, the key transformation is the introduction of the ethynyl (B1212043) moiety onto a halogenated pyridine (B92270) precursor, such as 5-bromo-6-methylpyridin-3-amine.

The Sonogashira reaction is a highly effective method for forming sp-sp2 carbon-carbon bonds by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is arguably the most direct and widely used approach for introducing an ethynyl group onto a pyridine ring. The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgscirp.org

The synthesis would commence from a precursor like 5-bromo-6-methylpyridin-3-amine. This intermediate is reacted with a suitable terminal alkyne. To prevent self-coupling of the alkyne, a protected acetylene (B1199291), such as trimethylsilylacetylene (TMSA), is often used. The silyl (B83357) protecting group is then removed under mild basic or fluoride-mediated conditions to yield the terminal alkyne.

The general catalytic cycle involves the oxidative addition of the bromopyridine to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and CuI), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.org Research on the Sonogashira coupling of analogous 2-amino-3-bromopyridines has identified optimal conditions that afford high yields. scirp.orgresearchgate.net These conditions, including catalyst loading, choice of ligand, base, and solvent, are directly applicable to the synthesis of this compound. scirp.org

Table 1: Representative Conditions for Sonogashira Coupling of 5-bromo-6-methylpyridin-3-amine Based on optimized conditions for analogous substrates scirp.orgresearchgate.net.

| Parameter | Condition | Role |

| Aryl Halide | 5-bromo-6-methylpyridin-3-amine | Electrophile |

| Alkyne | Trimethylsilylacetylene | Nucleophile Precursor |

| Pd Catalyst | Pd(CF₃COO)₂ (2.5 mol%) | Primary Catalyst |

| Ligand | PPh₃ (5 mol%) | Stabilizes Pd catalyst |

| Cu Co-catalyst | CuI (5 mol%) | Activates Alkyne |

| Base | Et₃N | Neutralizes HBr byproduct, Solvent |

| Solvent | DMF | Reaction Medium |

| Temperature | 100 °C | Provides activation energy |

| Yield | High (typically 72-96%) | Product Formation Efficiency |

The Suzuki-Miyaura reaction is a versatile method for C-C bond formation, coupling an organoboron reagent with an organic halide catalyzed by a palladium(0) complex. libretexts.org While most commonly used for sp2-sp2 bond formation (e.g., biaryls), its scope extends to sp-sp2 couplings. libretexts.orgyoutube.com

In this approach, 5-bromo-6-methylpyridin-3-amine would be coupled with an organoboron derivative of acetylene. Suitable reagents include ethynylboronic acids or, more commonly, their stable ester derivatives like potassium ethynyltrifluoroborate or ethynylboronic acid pinacol (B44631) ester. The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions: oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step, where the organic group is transferred from boron to palladium, is a key feature of this reaction. nih.gov The success of Suzuki-Miyaura coupling relies on the mild reaction conditions, low toxicity of boron reagents, and their commercial availability. nih.gov

Table 2: Plausible Conditions for Suzuki-Miyaura Ethynylation Conditions extrapolated from standard Suzuki-Miyaura protocols libretexts.orgresearchgate.net.

| Parameter | Condition | Role |

| Aryl Halide | 5-bromo-6-methylpyridin-3-amine | Electrophile |

| Boron Reagent | Potassium ethynyltrifluoroborate | Nucleophile |

| Pd Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Primary Catalyst |

| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Activates Boron Reagent |

| Solvent | 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O | Reaction Medium |

| Temperature | 80-110 °C | Provides activation energy |

| Yield | Moderate to Good | Product Formation Efficiency |

While palladium is the most common catalyst for these transformations, other transition metals have been investigated for similar C-C bond-forming reactions. mdpi.comnih.gov Nickel catalysts, being more earth-abundant and economical, are increasingly used as alternatives to palladium in Suzuki-Miyaura couplings. libretexts.org Iron-catalyzed cross-coupling reactions have also gained attention as a sustainable alternative, leveraging iron's low cost and toxicity. beilstein-journals.org Copper catalysis is essential in the standard Sonogashira reaction but can also be used in palladium-free contexts for certain alkynylations, although this is less common for aryl halides. The development of new catalytic systems using these alternative metals is an active area of research aimed at improving the sustainability and cost-effectiveness of synthetic routes. beilstein-journals.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. rsc.orgrsc.org While MCRs are most famously used for the de novo synthesis of heterocyclic rings (see Section 2.2), some strategies could be envisioned for the direct functionalization of a pyridine precursor. researchgate.net For instance, a theoretical MCR could involve a simpler pyridine derivative, an alkyne source, and other reagents that functionalize the ring in a one-pot process. However, for the specific transformation of a halogenated pyridine to an ethynylpyridine, MCRs are less established than the stepwise cross-coupling strategies. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Strategies

Indirect Synthetic Pathways via Advanced Pyridine Ring Formation

Indirect or de novo synthetic pathways construct the substituted pyridine ring from acyclic precursors. These methods are particularly useful when the required starting materials for direct functionalization are unavailable. These routes build the core structure with the necessary substituents—or their precursors—already in place.

Transition-metal-catalyzed [2+2+2] cycloaddition is a powerful strategy for synthesizing substituted pyridines. acsgcipr.org This reaction involves the cyclotrimerization of two alkyne molecules and a nitrile. To synthesize this compound, one could envision a cobalt- or rhodium-catalyzed cycloaddition between a diyne and a nitrile that incorporates the amino group. This approach is highly convergent and atom-economical. acsgcipr.org

Classical condensation reactions also provide access to the pyridine core. The Hantzsch pyridine synthesis and related MCRs can produce dihydropyridines, which are subsequently oxidized to the aromatic pyridine. nih.gov However, these methods are often limited in scope and may not easily provide the specific substitution pattern of the target molecule. nih.gov More modern approaches, such as aza-Diels-Alder reactions, involve the [4+2] cycloaddition of an azadiene with a dienophile, offering alternative routes to construct the ring with varied substitution patterns. nih.gov These ring-forming strategies provide a complementary approach to direct functionalization, expanding the toolkit for accessing complex pyridine derivatives.

Cycloaddition Reactions in Pyridine Scaffolding

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the pyridine ring. rsc.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. In the context of pyridine synthesis, [4+2] cycloadditions, also known as hetero-Diels-Alder reactions, are particularly relevant. rsc.org These reactions typically involve the reaction of a 1-azadiene (a four-atom component containing one nitrogen atom) with a two-atom component (a dienophile), such as an alkyne or an alkene, to form a dihydropyridine (B1217469) intermediate, which can then be oxidized to the aromatic pyridine.

The efficiency and regioselectivity of these cycloadditions are highly dependent on the electronic nature of the reactants. Inverse-electron-demand Diels-Alder reactions, where an electron-deficient diene reacts with an electron-rich dienophile, are often employed for the synthesis of pyridines. For instance, 1,2,4-triazines can react with enamines or ynamines to produce substituted pyridines after the extrusion of a small molecule like dinitrogen.

Transition metal-catalyzed [2+2+2] cycloadditions represent another elegant strategy for pyridine synthesis. rsc.org This method involves the co-cyclotrimerization of two alkyne molecules and a nitrile. Cobalt-catalyzed versions of this reaction have been extensively studied for the synthesis of a wide array of substituted pyridines. rsc.org The regioselectivity of this reaction can often be controlled by the appropriate choice of catalyst and reaction conditions, allowing for the specific placement of substituents on the pyridine ring.

While these cycloaddition strategies provide a versatile entry to substituted pyridines, their direct application to the synthesis of this compound would require careful selection of precursors to ensure the correct substitution pattern. For example, a [2+2+2] cycloaddition approach would necessitate the use of a specifically substituted diyne and a nitrile to achieve the desired arrangement of the ethynyl, methyl, and amino groups.

Cascade Reactions and Stepwise Transformations

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. researchgate.net These reactions are highly efficient as they reduce the number of purification steps, save time and resources, and can lead to the rapid construction of complex molecules from simple precursors.

In the realm of pyridine synthesis, cascade reactions can be designed to sequentially form the pyridine ring and introduce desired functional groups. For example, a cascade reaction could be initiated by a Michael addition, followed by an intramolecular cyclization and subsequent aromatization to furnish the pyridine scaffold. The specific substitution pattern of the final product is dictated by the structure of the starting materials.

The synthesis of substituted pyridines can also be achieved through a series of stepwise transformations. This approach offers a high degree of control over the introduction of each substituent. For instance, the pyridine ring can be constructed first, followed by the sequential introduction of the methyl, amino, and ethynyl groups through various functionalization reactions. While this approach may be longer than a cascade reaction, it often allows for greater flexibility and optimization of each individual step.

Precursor Utilization in this compound Synthesis

The selection of appropriate precursors is critical for the successful synthesis of this compound. The chosen starting materials must contain the necessary functionalities or be readily converted to them in the course of the synthesis.

Preparation from 5-Bromo-2-methylpyridin-3-amine

A highly convergent and practical approach to the synthesis of this compound involves the use of 5-Bromo-2-methylpyridin-3-amine as a key precursor. This starting material already possesses the desired arrangement of the methyl and amino groups on the pyridine ring. The bromine atom at the 5-position serves as a versatile handle for the introduction of the ethynyl group via a cross-coupling reaction.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is a powerful method for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.orggold-chemistry.org In the context of synthesizing this compound, 5-Bromo-2-methylpyridin-3-amine can be coupled with a suitable protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.netsemanticscholar.org Subsequent deprotection of the silyl group yields the desired terminal alkyne.

The general conditions for the Sonogashira coupling of amino-bromopyridines have been well-established. researchgate.netsemanticscholar.org A typical procedure involves reacting the bromopyridine with the terminal alkyne in a solvent such as DMF or a mixture of THF and triethylamine (B128534), in the presence of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and a base like triethylamine. semanticscholar.orgsoton.ac.uk The reaction is typically carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne.

Table 1: Representative Conditions for Sonogashira Coupling of Amino-Bromopyridines

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | researchgate.netsemanticscholar.org |

| Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | Room Temp - Reflux | High | soton.ac.uk |

These conditions demonstrate the feasibility of the Sonogashira coupling on substrates similar to 5-Bromo-2-methylpyridin-3-amine, suggesting a high probability of success for the synthesis of the target compound.

Generation of Ethynyl-Pyridines as Synthetic Intermediates

The generation of ethynyl-pyridines as synthetic intermediates is a crucial step in many synthetic routes. The Sonogashira coupling is the most direct and widely used method for this transformation. wikipedia.orgorganic-chemistry.org The reaction is generally tolerant of a wide range of functional groups, making it suitable for complex molecules.

Alternative methods for the introduction of an ethynyl group include the reaction of a pyridine-derived aldehyde with the Bestmann-Ohira reagent or the Corey-Fuchs reaction followed by elimination. However, these methods are often more step-intensive than the direct Sonogashira coupling.

The choice of the alkyne coupling partner is also an important consideration. While acetylene gas can be used, it is often more convenient and safer to use a protected form of acetylene, such as trimethylsilylacetylene or 2-methyl-3-butyn-2-ol. These reagents are liquids and are easier to handle. The protecting group can be readily removed under mild conditions after the coupling reaction.

Investigation of Synthetic Efficiency and Selectivity

The efficiency and selectivity of a synthetic route are key factors in its practicality. For the synthesis of this compound, both the yield of the desired product and the formation of any unwanted isomers must be considered.

Regioselectivity and Stereoselectivity Considerations

In the context of the synthesis of this compound, stereoselectivity is not a concern as the molecule is achiral. However, regioselectivity is a critical aspect, particularly if the pyridine ring is constructed via a cycloaddition reaction. The substituents on the reactants must be chosen carefully to ensure that they direct the formation of the desired constitutional isomer.

When employing the Sonogashira coupling of 5-Bromo-2-methylpyridin-3-amine, regioselectivity is inherently controlled by the position of the bromine atom on the starting material. The coupling reaction will occur exclusively at the carbon-bromine bond, leading to the formation of the 5-ethynyl product with high regioselectivity.

The presence of the amino and methyl groups on the pyridine ring can influence the reactivity of the C-Br bond in the Sonogashira coupling. The electron-donating nature of the amino group can increase the electron density of the pyridine ring, which may affect the rate of the oxidative addition step in the catalytic cycle. However, successful Sonogashira couplings on a variety of substituted bromopyridines, including those with electron-donating groups, have been reported, indicating that the reaction is robust. researchgate.netsemanticscholar.org

Optimization of Reaction Conditions for Yield and Purity

The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, is often achieved through a Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a halogenated pyridine derivative, such as 5-bromo-6-methylpyridin-3-amine, with a suitable acetylene source in the presence of a palladium catalyst. The optimization of reaction conditions is a critical step to maximize the yield and purity of the final product, while minimizing reaction times and the formation of byproducts. Key parameters that are often investigated include the choice of catalyst, solvent, base, temperature, and reaction time.

Detailed research findings on the optimization of this specific transformation are not extensively reported in publicly available literature. However, by drawing parallels with similar Sonogashira couplings involving substituted aminopyridines, a systematic approach to optimization can be outlined. scirp.orgresearchgate.net

Catalyst System: The choice of the palladium catalyst and any co-catalysts is paramount. Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are commonly employed. scirp.org Often, a copper(I) co-catalyst, such as copper(I) iodide (CuI), is used to facilitate the reaction, although copper-free conditions are also being developed to avoid potential issues with copper contamination in the final product. The loading of the catalyst is a crucial factor to optimize, as high loadings can be costly and lead to difficulties in purification, while low loadings may result in incomplete conversion or slow reaction rates.

Solvent: The solvent plays a significant role in dissolving the reactants and influencing the reaction kinetics. A variety of solvents can be used for Sonogashira reactions, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (ACN), as well as ethers like tetrahydrofuran (THF), being common choices. The selection of the solvent can impact the solubility of the starting materials and the stability of the catalytic species.

Base: A base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Both organic bases, such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA), and inorganic bases, like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), have been successfully used. The choice and amount of base can significantly affect the reaction rate and the formation of side products, such as the homocoupling of the alkyne.

Temperature and Reaction Time: The reaction temperature is another critical parameter. Higher temperatures generally lead to faster reaction rates but can also promote the decomposition of the catalyst and the formation of impurities. Conversely, lower temperatures may require longer reaction times to achieve complete conversion. The interplay between temperature and reaction time needs to be carefully optimized to achieve a high yield of the desired product in a reasonable timeframe.

The following interactive data tables illustrate hypothetical optimization studies for the Sonogashira coupling reaction to form this compound. These tables are based on typical trends observed in the optimization of similar reactions.

Table 1: Effect of Catalyst and Solvent on the Yield of this compound Reaction Conditions: 5-bromo-6-methylpyridin-3-amine (1.0 mmol), ethynyltrimethylsilane (1.2 mmol), Base (Triethylamine, 2.0 equiv), Temperature (80 °C), Time (6 h).

| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | CuI (10) | DMF | 85 |

| 2 | Pd(PPh₃)₄ (5) | CuI (10) | THF | 78 |

| 3 | PdCl₂(PPh₃)₂ (5) | CuI (10) | DMF | 82 |

| 4 | Pd(PPh₃)₄ (2.5) | CuI (5) | DMF | 75 |

| 5 | Pd(PPh₃)₄ (5) | None | DMF | 60 |

Table 2: Optimization of Base and Temperature Reaction Conditions: 5-bromo-6-methylpyridin-3-amine (1.0 mmol), ethynyltrimethylsilane (1.2 mmol), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Solvent (DMF), Time (6 h).

| Entry | Base (2.0 equiv) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Triethylamine | 60 | 70 | 95 |

| 2 | Triethylamine | 80 | 85 | 92 |

| 3 | Triethylamine | 100 | 83 | 88 |

| 4 | K₂CO₃ | 80 | 65 | 90 |

| 5 | Cs₂CO₃ | 80 | 72 | 91 |

Table 3: Influence of Reaction Time on Product Yield Reaction Conditions: 5-bromo-6-methylpyridin-3-amine (1.0 mmol), ethynyltrimethylsilane (1.2 mmol), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Triethylamine (2.0 equiv), DMF, 80 °C.

| Entry | Reaction Time (h) | Yield (%) |

| 1 | 2 | 45 |

| 2 | 4 | 75 |

| 3 | 6 | 85 |

| 4 | 8 | 86 |

| 5 | 12 | 85 |

These tables suggest that optimal conditions for this transformation would likely involve a palladium catalyst such as Pd(PPh₃)₄ with a copper(I) co-catalyst in a polar aprotic solvent like DMF. An organic base like triethylamine at a moderately elevated temperature of around 80°C for a period of 6-8 hours would likely provide the best balance of reaction rate, yield, and purity. Further fine-tuning of these parameters, including reactant concentrations and the specific alkyne source used, would be necessary to achieve the highest possible efficiency for the synthesis of this compound.

Iii. Advanced Spectroscopic and Structural Elucidation of 5 Ethynyl 6 Methylpyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Specific experimental NMR data for 5-Ethynyl-6-methylpyridin-3-amine is not available in the reviewed scientific literature. The following sections are therefore based on the anticipated spectral characteristics derived from general principles of NMR spectroscopy and analysis of related structures.

A ¹H NMR spectrum would be crucial for confirming the identity and substitution pattern of the pyridine (B92270) ring. The expected signals would include two distinct aromatic protons on the pyridine ring, a singlet for the ethynyl (B1212043) proton, a singlet for the methyl group protons, and a broad singlet for the amine protons. The chemical shifts (δ) would be influenced by the interplay of the electron-donating amine group and the electron-withdrawing ethynyl group.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H (C4-H) | ~7.0-7.5 | Doublet (d) |

| Pyridine-H (C2-H) | ~7.8-8.2 | Doublet (d) |

| Amine (-NH₂) | ~3.5-5.0 | Broad Singlet (br s) |

| Ethynyl (-C≡CH) | ~3.0-3.5 | Singlet (s) |

| Methyl (-CH₃) | ~2.3-2.6 | Singlet (s) |

Note: This table is predictive and not based on published experimental data.

The ¹³C NMR spectrum would provide evidence for the eight unique carbon environments in the molecule. This includes five carbons in the pyridine ring and one each for the methyl and the two ethynyl carbons. The chemical shifts would reflect the electronic environment of each carbon atom.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Pyridine-C (C6) | ~150-160 |

| Pyridine-C (C3) | ~140-150 |

| Pyridine-C (C4) | ~125-135 |

| Pyridine-C (C2) | ~120-130 |

| Pyridine-C (C5) | ~110-120 |

| Ethynyl (-C ≡CH) | ~80-90 |

| Ethynyl (-C≡C H) | ~70-80 |

| Methyl (-CH₃) | ~20-25 |

Note: This table is predictive and not based on published experimental data.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: Would establish the connectivity between the two aromatic protons on the pyridine ring.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would reveal long-range (2-3 bond) correlations, for instance, between the methyl protons and carbons C5 and C6, and between the ethynyl proton and carbons C4 and C5, confirming the substitution pattern.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a key technique for determining the molecular weight and elemental formula of a compound. google.com

HRMS analysis of this compound would be used to determine its precise molecular formula (C₈H₈N₂). By measuring the exact mass of the molecular ion (e.g., [M+H]⁺) to several decimal places, the elemental composition can be confirmed with high confidence.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [C₈H₈N₂ + H]⁺ | 133.0760 |

Note: This table is predictive and not based on published experimental data.

Electron Impact (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS) would reveal the characteristic fragmentation pathways of the molecule. The fragmentation pattern is a molecular fingerprint that can help confirm the structure. Expected fragmentations could include the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring, cleavage of the methyl group, or fragmentation of the ethynyl substituent. A detailed analysis of these fragments would provide strong corroborative evidence for the proposed structure.

Vibrational Spectroscopy Investigations (Infrared and Raman)

The key functional groups in this compound are the ethynyl group (-C≡CH), the primary amine group (-NH2), the methyl group (-CH3), and the pyridine ring. Each of these will give rise to characteristic vibrational bands.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Ethynyl (-C≡CH) | ≡C-H stretch | ~3300 | IR, Raman |

| C≡C stretch | ~2100-2260 | IR, Raman | |

| Primary Amine (-NH2) | N-H symmetric & asymmetric stretch | ~3300-3500 | IR, Raman |

| N-H scissoring | ~1590-1650 | IR | |

| Pyridine Ring | C=C and C=N stretching | ~1400-1600 | IR, Raman |

| Ring breathing | ~990-1050 | Raman | |

| Methyl (-CH3) | C-H symmetric & asymmetric stretch | ~2850-2960 | IR, Raman |

| C-H bending | ~1375-1450 | IR, Raman |

In the infrared spectrum, the N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. The sharp, intense peak around 3300 cm⁻¹ due to the ≡C-H stretch of the ethynyl group would also be a prominent feature. The C≡C triple bond stretch is typically observed in the 2100-2260 cm⁻¹ region, though its intensity can vary.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule. The C≡C stretch, while sometimes weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The ring breathing mode of the pyridine ring is another characteristic vibration that is typically strong in Raman spectra. nih.gov

For derivatives of this compound, the introduction of other functional groups would lead to additional or shifted vibrational bands, providing further structural information. For instance, in a study of substituted 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines, substituent-sensitive phenyl vibrations were observed in both Raman and infrared spectra. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net

While a crystal structure for this compound is not publicly available, we can look at the crystallographic data for a closely related compound, 6-Methylpyridin-3-amine, to understand the potential solid-state packing and intermolecular interactions. researchgate.net In the crystal structure of 6-Methylpyridin-3-amine, intermolecular N-H···N hydrogen bonds link the molecules, playing a crucial role in stabilizing the crystal lattice. researchgate.net

For this compound, similar N-H···N hydrogen bonds involving the amino group and the pyridine nitrogen would be expected. Furthermore, the ethynyl group could participate in weaker C-H···π interactions, further influencing the crystal packing.

Hypothetical Crystallographic Data for this compound (based on related structures):

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Lengths | C-C (pyridine): ~1.38 Å, C-N (pyridine): ~1.34 Å, C-NH₂: ~1.40 Å, C≡C: ~1.20 Å |

| Key Bond Angles | C-N-C (pyridine): ~117°, H-N-H: ~109° |

| Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking of pyridine rings, C-H···π interactions |

The determination of the crystal structure of this compound or its derivatives would be invaluable for understanding its solid-state properties and for designing new materials with specific packing arrangements. The process involves growing single crystals of the compound, which are then exposed to an X-ray beam to produce a diffraction pattern. nih.gov Analysis of this pattern allows for the calculation of the electron density map and the subsequent determination of the atomic positions. nih.gov

Application of Other Advanced Spectroscopic Methods for Molecular Probing

Beyond vibrational spectroscopy and X-ray crystallography, other advanced spectroscopic techniques are essential for a comprehensive molecular characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the connectivity and chemical environment of atoms in a molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine ring, the methyl group, the amino group, and the ethynyl group. The chemical shifts and coupling constants of the aromatic protons would confirm their positions on the pyridine ring. The ethynyl proton would likely appear as a singlet in a characteristic region of the spectrum.

¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. The chemical shifts of the ethynyl carbons would be particularly informative, appearing in a distinct region of the spectrum. The positions of the methyl and amino substituents on the pyridine ring would be confirmed by the chemical shifts of the ring carbons. rsc.org The electronic effects of the amino and ethynyl groups on the pyridine ring can be evaluated using ¹³C NMR chemical shifts. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of this compound. rsc.org Fragmentation patterns observed in the mass spectrum would provide further structural information, helping to confirm the connectivity of the different functional groups.

Iv. Reactivity and Mechanistic Chemistry of 5 Ethynyl 6 Methylpyridin 3 Amine

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne is a highly versatile functional group, amenable to a wide array of transformations, including carbon-carbon bond-forming reactions and cycloadditions.

The terminal ethynyl group is an ideal handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). libretexts.orgsigmaaldrich.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. libretexts.orgnih.gov The reaction is modular, wide in scope, and produces high yields with minimal byproducts. sigmaaldrich.com While copper catalysis is common, ruthenium-based catalysts can be employed to achieve 1,5-disubstituted triazoles. nih.gov

Another pivotal reaction for terminal alkynes is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups. soton.ac.ukchemrxiv.org For instance, the Sonogashira coupling of terminal alkynes with 3-halogen-2-aminopyridines proceeds in moderate to excellent yields. researchgate.net Copper-free Sonogashira variants have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org

Table 1: Key Functionalization Reactions of the Ethynyl Group

| Reaction | Catalyst/Reagents | Product Type | Reference(s) |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) salt, Azide (B81097) | 1,4-disubstituted 1,2,3-triazole | libretexts.org, nih.gov, sigmaaldrich.com |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition | Ruthenium complex (e.g., [Cp*RuCl(COD)]), Azide | 1,5-disubstituted 1,2,3-triazole | nih.gov |

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Amine base, Aryl/Vinyl Halide | Disubstituted Alkyne | wikipedia.org, organic-chemistry.org, researchgate.net |

Beyond "click chemistry," the ethynyl group can participate in various other cycloaddition reactions. Metal-mediated [2+2+2] cycloadditions with other alkynes or nitriles offer a powerful method for constructing substituted pyridine (B92270) and benzene (B151609) rings. acs.orgyoutube.comwiley-vch.de These reactions often require transition metal catalysts based on rhodium, ruthenium, or nickel. acs.orgyoutube.com

The alkyne can also undergo addition reactions. For example, halogenation with excess bromine leads to a tetrabromide product, proceeding through a trans-dibromoalkene intermediate. libretexts.org Hydroboration/oxidation provides a route to carbonyl compounds, yielding an aldehyde from a terminal alkyne via an anti-Markovnikov addition of the borane (B79455) and subsequent tautomerization of the resulting enol. libretexts.org

Reactivity of the Amine Functionality

The 3-amino group on the pyridine ring is a key site for derivatization, enabling the introduction of a wide variety of substituents and the construction of more complex molecular architectures.

The amino group of 3-aminopyridine (B143674) derivatives can readily undergo N-acylation and N-sulfonylation to form amides and sulfonamides, respectively. researchgate.netnih.gov For example, 3-aminopyrazine-2-carboxylic acid can be converted to its corresponding amide derivatives by reacting with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by the addition of a primary amine. nih.gov The synthesis of N-(pyridin-2-yl)amides has been achieved from α-bromoketones and 2-aminopyridines under mild, metal-free conditions promoted by iodine and tert-butyl hydroperoxide (TBHP). rsc.org

The amino group also facilitates coupling reactions. For instance, a microwave-assisted, four-component reaction has been developed for the synthesis of 3-amino-imidazopyridines starting from a 2-aminopyridine-5-boronic acid pinacol (B44631) ester. acs.orgnih.gov This highlights the potential for the amino group to participate in multicomponent reactions to rapidly build molecular complexity. acs.org Furthermore, aminopyridines can serve as a source of the amino group in C-N bond-forming reactions with chloropyridines. researchgate.net

Table 2: Representative Reactions of the Amino Group

| Reaction Type | Reagents | Product | Reference(s) |

|---|---|---|---|

| Amide Formation | Carboxylic acid derivative (e.g., acid chloride, anhydride), CDI | N-acylated pyridine | nih.gov |

| Sulfonamide Formation | Sulfonyl chloride | N-sulfonylated pyridine | researchgate.net |

| Tandem Cyclization/Bromination | α-bromoketone, TBHP | 3-bromo-imidazopyridine | rsc.org |

| Multicomponent Reaction | Aldehyde, Isocyanide, Boronic Ester (via Ugi-type cyclization/Suzuki coupling) | Substituted amino-imidazopyridine | acs.org, nih.gov |

Derivatives of the amino group, specifically N-aminopyridinium salts, are effective precursors for generating N-centered radicals. nih.gov These radicals can be generated through single-electron transfer (SET) reduction of the N-N bond in N-aminopyridinium salts, often initiated by photoredox catalysis. nih.govnih.gov

The resulting amidyl radicals can participate in a variety of transformations. chemrxiv.org They can add to alkenes to form a new C-N bond and a β-amino radical, which can then be trapped to install a pyridyl group, leading to aminoethyl pyridine derivatives. nih.gov A key challenge in these reactions is controlling the regioselectivity of the radical trapping at the C2 versus C4 positions of the pyridinium (B92312) salt. nih.gov These radical intermediates have been utilized in olefin carboamination and the formal aza-Rubottom oxidation of silyl (B83357) enol ethers. chemrxiv.org

Pyridine Ring Functionalization and Distal Position Reactivity

Direct functionalization of the pyridine ring C-H bonds is a desirable but challenging transformation due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. rsc.org While functionalization at the C2 and C6 positions (ortho to the nitrogen) is often favored due to electronic effects and the directing capability of the nitrogen, reactions at the distal C3, C4, and C5 positions are more difficult to achieve selectively. nih.gov

For 5-Ethynyl-6-methylpyridin-3-amine, the existing substituents will direct further functionalization. The C2 position is activated by the ring nitrogen. The C4 position is meta to the electron-donating amino and methyl groups and ortho to the electron-withdrawing ethynyl group. Strategies for distal C-H functionalization often rely on transition metal catalysis (e.g., using Iridium, Ruthenium, or Palladium) or the installation of a temporary directing group. nih.gov For instance, iridium-catalyzed borylation and silylation have been shown to occur at the meta-position of substituted pyridines. nih.gov Photochemical methods involving the generation of pyridinyl radicals have also been developed for C4-functionalization. acs.org The reaction of 4-aminopyridine (B3432731) with halogens can lead to either charge-transfer complexes or ionic species, demonstrating the nuanced reactivity of the pyridine nitrogen and the ring itself. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of transformations involving substituted pyridines is essential for optimizing existing methods and developing new synthetic strategies. While no specific mechanistic studies have been reported for this compound, general principles from related systems can be applied.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atom affects the rate of a reaction. wikipedia.orgprinceton.edu A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. gmu.edu For instance, in a C-H activation step, replacing a hydrogen atom with deuterium (B1214612) would lead to a significant decrease in the reaction rate if that C-H bond cleavage is rate-limiting.

Secondary KIEs arise from isotopic substitutions at positions not directly involved in bond breaking or formation and can provide information about changes in hybridization or the steric environment at the transition state. wikipedia.org In the context of reactions involving this compound, KIE studies could be used to probe the mechanism of C-H functionalization or the rate-determining step of a cross-coupling reaction. For example, a deuterium labeling study on the pyridine ring could reveal whether C-H activation is the slow step in a catalytic cycle.

Table 1: Theoretical Primary Deuterium KIE Values for Different C-H Bond Cleavage Mechanisms

| Mechanism | Typical kH/kD Value | Interpretation |

| C-H bond broken in rate-determining step | 2-7 | Indicates significant C-H bond breaking in the transition state. |

| C-H bond not broken in rate-determining step | ~1 | Indicates C-H bond breaking occurs in a fast step after the rate-determining step. |

This table presents generalized KIE values and interpretations based on established principles. wikipedia.orggmu.edu

Computational chemistry and experimental studies are often combined to elucidate the detailed pathway of a reaction. For transformations involving a molecule like this compound, this would involve identifying all intermediates, transition states, and byproducts.

Experimental techniques such as in-situ spectroscopy (NMR, IR) can be used to observe reaction intermediates directly. Trapping experiments, where a reactive intermediate is intercepted by a trapping agent, can also provide evidence for a proposed pathway.

For catalytic reactions, a detailed analysis of the catalytic cycle is crucial for understanding catalyst activity and stability. This involves identifying the active catalytic species and each step of the cycle, including substrate coordination, bond activation, product formation, and catalyst regeneration. youtube.com

In the context of a hypothetical palladium-catalyzed cross-coupling reaction with a halogenated derivative of this compound, the catalytic cycle would likely begin with the oxidative addition of the halo-pyridine to a low-valent palladium complex. This would be followed by transmetalation with a coupling partner and subsequent reductive elimination to form the product and regenerate the active palladium catalyst. youtube.com

Table 2: Elementary Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description |

| Oxidative Addition | The halo-pyridine adds to the Pd(0) catalyst, forming a Pd(II) intermediate. |

| Transmetalation | The coupling partner transfers its organic group to the Pd(II) center. |

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated as the product, regenerating the Pd(0) catalyst. |

This table outlines the fundamental steps of a typical cross-coupling catalytic cycle. youtube.com

V. Computational Chemistry and Theoretical Studies of 5 Ethynyl 6 Methylpyridin 3 Amine

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule dictates its physical and chemical properties. Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. youtube.com These molecular orbitals are formed from the combination of atomic orbitals. The distribution and energy of these orbitals, particularly the frontier orbitals, are fundamental to understanding molecular reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, indicating its ability to donate electrons. Conversely, the LUMO energy relates to the electron affinity, showing its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. youtube.commaterialsciencejournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more reactive. nih.gov

For 5-Ethynyl-6-methylpyridin-3-amine, the HOMO is expected to be localized primarily on the electron-rich regions, such as the aminopyridine ring system, particularly the amine group and the pyridine (B92270) nitrogen. The LUMO would likely be distributed over the π-system of the pyridine ring and the ethynyl (B1212043) group, which can accept electron density. DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to compute these orbital energies and their distributions. materialsciencejournal.org

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound (Note: These are representative values to illustrate typical computational outputs.)

| Parameter | Energy (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.65 | ELUMO - EHOMO; an indicator of kinetic stability and chemical reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the surface of a molecule. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, attractive to electrophiles), while blue shows regions of most positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potential values. uni-muenchen.dewuxiapptec.com

In this compound, an MEP map would reveal:

Negative Potential (Red): The most electron-rich areas would be centered on the nitrogen atom of the pyridine ring and the nitrogen atom of the amine group due to their lone pairs of electrons. These sites are the most likely to be protonated or attacked by electrophiles.

Positive Potential (Blue): The most electron-deficient regions would be the hydrogen atoms of the amine group and the acidic hydrogen of the terminal ethynyl group. These areas are susceptible to attack by nucleophiles.

Neutral/Intermediate Potential (Green/Yellow): The carbon framework of the pyridine ring and the methyl group would exhibit more neutral potential.

This charge distribution analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting the molecule's regioselectivity in chemical reactions. researchgate.netnih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. scirp.org DFT calculations determine the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. mdpi.com Methods like B3LYP combined with Pople-style basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) are frequently used to predict a wide range of molecular properties. nih.govnih.gov

A fundamental application of DFT is geometry optimization, a process that locates the minimum energy structure of a molecule. pjbmb.org.pk This provides the most stable three-dimensional arrangement of its atoms, known as the equilibrium geometry. The output includes precise bond lengths, bond angles, and dihedral angles. For flexible molecules, a conformational analysis is performed to identify the global minimum energy conformer among several possible spatial arrangements. uantwerpen.be

For this compound, conformational flexibility is limited, but rotation around the single bonds connected to the amine and methyl groups can be analyzed. The optimized geometry is the starting point for all other computational predictions, including vibrational frequencies and electronic properties. nih.gov

Table 2: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP) (Note: These values are illustrative and represent typical data obtained from geometry optimization.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | 1.39 - 1.41 | C-N-C (ring) | 117.5 |

| C-N (ring) | 1.34 - 1.37 | C-C-N (amine) | 121.0 |

| C-NH2 | 1.38 | H-N-H | 115.0 |

| C-CH3 | 1.51 | C-C≡C | 178.5 |

| C≡C | 1.21 | C≡C-H | 179.0 |

| C≡C-H | 1.06 |

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated. These indices provide a quantitative measure of the molecule's reactivity and are based on conceptual DFT. materialsciencejournal.org

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. It is calculated as ω = χ² / (2η). A high electrophilicity index indicates a good electrophile.

These parameters help in comparing the reactivity of different molecules and in understanding their behavior in chemical reactions. nih.gov

Table 3: Illustrative Global Reactivity Descriptors for this compound (Note: Values are calculated from the illustrative data in Table 1.)

| Reactivity Descriptor | Value (eV) | Formula |

| Electronegativity (χ) | 3.525 | -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | 2.325 | (ELUMO - EHOMO)/2 |

| Electrophilicity Index (ω) | 2.67 | χ² / (2η) |

Reaction Mechanism Modeling and Simulation

Computational modeling can be extended to simulate entire reaction pathways. By mapping the potential energy surface of a reaction, chemists can identify transition states (the energy barriers of a reaction) and intermediates (stable species formed during the reaction). This provides a detailed, step-by-step understanding of the reaction mechanism, which is often difficult to determine experimentally. nih.gov

For this compound, modeling could explore various potential reactions:

Electrophilic Aromatic Substitution: The amine group strongly activates the pyridine ring, and simulations could predict the most likely site of substitution (ortho or para to the amine).

Reactions at the Ethynyl Group: The terminal alkyne can undergo various reactions, such as cycloadditions (e.g., click chemistry), additions, or Sonogashira coupling. DFT calculations can determine the activation energies for these different pathways, explaining regioselectivity and stereoselectivity. nih.gov

Nucleophilic Behavior: The amine and pyridine nitrogens can act as nucleophiles. Modeling their reaction with various electrophiles would clarify their relative reactivity.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed mechanism can be constructed, allowing for the validation of experimental observations and the prediction of reaction outcomes under different conditions.

Intermolecular Interactions and Supramolecular Assembly Prediction

Computational and theoretical chemistry provide powerful tools for predicting how molecules of this compound are likely to interact with each other, leading to the formation of larger, ordered structures known as supramolecular assemblies. In the absence of direct experimental crystallographic data for this specific compound, predictions are based on well-established principles of non-covalent interactions and computational studies of analogous aminopyridine and ethynylpyridine derivatives. The key intermolecular forces expected to govern the supramolecular assembly are hydrogen bonding and π-π stacking interactions.

The molecular structure of this compound, featuring a hydrogen bond donor (the amino group), hydrogen bond acceptors (the pyridine nitrogen and the ethynyl group's π system), and an aromatic ring, suggests a high propensity for forming specific and directional intermolecular contacts.

Hydrogen Bonding:

The primary and most influential intermolecular interaction predicted for this compound is hydrogen bonding. The amino group (-NH₂) serves as a robust hydrogen bond donor, while the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. This combination can lead to the formation of strong N-H···N hydrogen bonds, a common and stabilizing motif in the crystal structures of aminopyridine derivatives. nih.govepa.gov Computational studies on similar aminopyridines have shown that these N-H···N hydrogen bonds are often the primary interactions that dictate the formation of basic structural motifs. epa.gov

These interactions can lead to the formation of various supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions. For instance, centrosymmetric dimers can form through a pair of N-H···N hydrogen bonds, creating a cyclic motif. nih.gov Alternatively, catemeric (chain-like) structures can arise from a repeating pattern of N-H···N bonds.

π-π Stacking Interactions:

Computational studies on related heterocyclic systems have demonstrated that π-stacking can lead to various arrangements, including parallel-displaced or T-shaped geometries, to minimize repulsive forces and maximize attraction. The presence of the electron-donating amino and methyl groups and the electron-withdrawing ethynyl group on the pyridine ring will modulate the electrostatic potential of the ring, influencing the preferred stacking geometry and interaction energy.

Predicted Supramolecular Assembly:

Based on the interplay of these intermolecular forces, several supramolecular assembly patterns can be predicted for this compound. A likely scenario is the formation of hydrogen-bonded chains or tapes, which are further organized into layers or three-dimensional networks through π-π stacking interactions between the pyridine rings. rsc.org The specific arrangement will depend on the delicate balance between the strong, directional hydrogen bonds and the less directional but cumulatively significant π-stacking forces. Theoretical calculations on similar systems suggest that the combination of hydrogen bonding and π-π stacking often leads to densely packed and stable crystal structures. nih.gov

The following table summarizes the predicted key intermolecular interactions and their potential roles in the supramolecular assembly of this compound, based on computational studies of analogous compounds.

| Interaction Type | Donor | Acceptor | Predicted Role in Supramolecular Assembly |

| Strong Hydrogen Bond | Amino group (N-H) | Pyridine Nitrogen (N) | Formation of primary structural motifs like dimers and chains (catemers). nih.govepa.gov |

| Weak Hydrogen Bond | Ethynyl group (C-H) | Pyridine Nitrogen (N) | Stabilization of the three-dimensional crystal packing. |

| Weak Hydrogen Bond | Aromatic C-H | Pyridine Nitrogen (N) | Contribution to the overall lattice energy and packing efficiency. nih.gov |

| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Layered assembly and stabilization of the crystal structure in conjunction with hydrogen bonding. rsc.orgnih.gov |

It is important to note that these are predictions based on theoretical models and studies of similar molecules. Experimental crystallographic analysis would be required to definitively determine the precise intermolecular interactions and supramolecular architecture of this compound.

Vi. Applications As a Precursor and Building Block in Advanced Organic Synthesis

Role in the Synthesis of Novel Substituted Pyridine (B92270) Derivatives

The terminal alkyne of 5-Ethynyl-6-methylpyridin-3-amine is a key functional group for elaborating the pyridine core into more complex structures, primarily through metal-catalyzed cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of this approach. organic-chemistry.org

While this compound itself is the product of such a reaction (or a similar process), its ethynyl (B1212043) group remains available for subsequent couplings. This allows it to act as a molecular linchpin, connecting the pyridine core to other aromatic or heterocyclic systems. For instance, reacting the ethynyl group with a different aryl halide can yield highly substituted, conjugated systems. Research has demonstrated the efficacy of palladium-catalyzed Sonogashira coupling for reacting 3-amino-2-bromopyridines with various terminal alkynes, yielding a library of 3-amino-2-alkynylpyridines in high yields. scirp.orgresearchgate.net This same principle applies to this compound, enabling the synthesis of a diverse range of pyridine derivatives with tailored electronic and steric properties.

| Reaction Type | Reactants | Catalyst System | Product Type |

| Sonogashira Coupling | This compound + Aryl/Vinyl Halide | Pd Catalyst (e.g., Pd(PPh₃)₄), Cu(I) cocatalyst, Amine Base | 5-(Aryl/Vinyl-ethynyl)-6-methylpyridin-3-amine |

This interactive table illustrates the general scheme for derivatizing the core compound via Sonogashira coupling.

Utility in the Construction of Fused Heterocyclic Systems

The strategic placement of the amino and ethynyl groups in this compound makes it an ideal precursor for building fused heterocyclic scaffolds through intramolecular cyclization reactions.

Azaindoles, or pyrrolopyridines, are privileged scaffolds in medicinal chemistry. rsc.org The synthesis of azaindoles can be efficiently achieved through the intramolecular cyclization of ortho-alkynyl aminopyridines. organic-chemistry.org In the case of this compound, a base- or metal-catalyzed intramolecular reaction can lead to the formation of a new five-membered pyrrole (B145914) ring fused to the parent pyridine.

This transformation, often referred to as a tandem Sonogashira alkynylation and base-mediated indolization, involves the cyclization of the amino group onto the ethynyl moiety. organic-chemistry.org Specifically, the intramolecular cyclization of this compound would be expected to yield a derivative of 1H-pyrrolo[3,2-c]pyridine, a specific isomer of azaindole. The reaction is typically promoted by a base or a transition metal catalyst, such as silver or copper salts, which activate the alkyne towards nucleophilic attack by the adjacent amino group. organic-chemistry.org

| Precursor | Reaction Condition | Fused Heterocycle Product | Isomer |

| This compound | Base or Metal-Catalyzed Intramolecular Cyclization | Methyl-substituted 1H-pyrrolo[3,2-c]pyridine | 5-Azaindole derivative |

This interactive table outlines the cyclization pathway to form azaindole scaffolds.

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms, and they are of significant interest due to their wide range of biological activities. nih.gov The synthesis of naphthyridine frameworks can be achieved from aminopyridine precursors through various cyclization strategies. nih.gov The structure of this compound offers a dual approach to constructing the second ring.

One established method for forming a second ring on a pyridine is the Skraup reaction, which uses glycerol (B35011) and an oxidizing agent to build a fused quinoline-like ring onto an aminopyridine. nih.gov Alternatively, the ethynyl group provides a modern and versatile entry point. For example, syntheses of tetrahydro-1,8-naphthyridines have been accomplished through Sonogashira reactions followed by Chichibabin cyclizations. nih.gov The ethynyl group in this compound can participate in cycloaddition reactions (such as aza-Diels-Alder) or other metal-catalyzed annulations with appropriate reaction partners to form the second nitrogen-containing ring, leading to various substituted naphthyridine systems.

Precursor for Advanced Molecular Scaffolds (Chemical Transformations)

Beyond its use in building fused rings, the distinct functional groups of this compound allow for its development into specialized molecular tools.

The design of ligands for metal complexes is crucial for catalysis, chemical sensing, and molecular imaging. The aminopyridine substructure can serve as a coordinating unit for a metal center. More significantly, the terminal alkyne is a prime functional group for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov

This reaction allows for the covalent linking of the ethynyl-pyridine scaffold to another molecule bearing an azide (B81097) group. A powerful application of this is the "Click-to-Chelate" strategy, where the alkyne (from a precursor like this compound) reacts with an azide-containing fragment to form a 1,2,3-triazole ring. nih.gov This newly formed triazole, in conjunction with other nearby donor atoms (like the pyridine nitrogen), can form a highly stable, tridentate chelate for binding radiometals such as Technetium-99m (⁹⁹ᵐTc) or Rhenium (Re). nih.gov This modular approach allows for the rapid assembly of complex ligands from simpler building blocks.

The development of radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) is a major goal in medicinal chemistry. The introduction of a short-lived radioisotope, such as Fluorine-18 (¹⁸F), into a biologically active molecule is a key challenge. nih.govescholarship.org

The terminal ethynyl group makes this compound an excellent precursor for radiolabeling via click chemistry. acs.orgresearchgate.net In this two-step approach, a prosthetic group containing an azide and the desired radioisotope (e.g., ¹⁸F) is first synthesized. nih.gov This radiolabeled azide is then "clicked" onto the alkyne of the target molecule in a rapid, high-yield reaction. This method is highly efficient and avoids exposing the often-sensitive parent molecule to the harsh conditions sometimes required for direct radiofluorination. nih.gov The structural similarity of the title compound to known PET radioligand precursors, such as (6-methylpyridin-2-yl)ethynyl derivatives, underscores its potential in this area. nih.gov

| Application | Key Functional Group | Reaction/Methodology | Resulting Moiety/System |

| Ligand Synthesis | Ethynyl | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole-based chelating system |

| Radiolabeling (PET/SPECT) | Ethynyl | CuAAC with a radiolabeled azide prosthetic group | ¹⁸F or ⁹⁹ᵐTc-labeled tracer |

This interactive table summarizes the advanced applications of the title compound based on its reactive ethynyl group.

Derivatization for Materials Science and Polymer Chemistry

The presence of both a polymerizable ethynyl group and a functional pyridine ring allows for the derivatization of this compound for applications in materials science. The pyridine nitrogen can influence the electronic properties and morphology of materials, while the ethynyl group serves as a key reactive handle for polymerization and cross-linking reactions.

Acetylenic compounds are valuable precursors for the synthesis of high-carbon-content materials due to their ability to undergo thermal or catalytic cyclotrimerization and cross-linking, leading to the formation of robust, carbon-rich networks. While specific research on this compound for this application is not detailed in available literature, the use of related diethynylpyridines in creating templated mesoporous carbons highlights the utility of the ethynyl-pyridine scaffold. acs.org

The process typically involves the cyclotrimerization of ethynyl groups to form aromatic, highly cross-linked structures. The incorporation of the pyridine nitrogen atom from a precursor like this compound would result in nitrogen-doped carbon materials. These materials are of significant interest for applications in catalysis, energy storage, and gas separation due to the ability of the nitrogen atoms to modify the electronic properties and surface chemistry of the carbon framework. The substitution pattern of the ethynyl groups on the pyridine ring has been shown to significantly impact the structure and properties of the resulting carbon material. acs.org

The terminal ethynyl group of this compound is a prime functional group for creating conjugated polymers through various coupling reactions, most notably Sonogashira coupling. This allows for its integration into poly(arylene ethynylene) (PAE) backbones, which are known for their optoelectronic properties. The aminopyridine unit can impart specific functionalities, such as basicity, hydrogen bonding capability, and metal coordination sites, along the polymer chain.

Research on simpler analogs like 2-ethynylpyridine (B158538) has demonstrated its capacity to undergo polymerization to form conjugated polymers such as poly(2-ethynylpyridine). sigmaaldrich.com These polymers exhibit interesting chemical and electronic properties. For instance, poly(2-ethynylpyridine) has been used as a precursor to synthesize various functional polymers, including water-soluble ionic conjugated polymers and self-doped ionic polymers. sigmaaldrich.comsigmaaldrich.com The presence of the amino and methyl groups in this compound would further functionalize the resulting polymers, potentially influencing their solubility, processability, and final material properties.

| Property | Value |

| Compound Name | Potential Polymerization Products from Ethynylpyridine Derivatives |

| 2-Ethynylpyridine | Poly(2-ethynyl-N-iodopyridinium iodide) sigmaaldrich.com |

| 2-Ethynylpyridine | Poly[2-ethynyl-N-(2-furoyl)pyridinium chloride] sigmaaldrich.com |

| 2-Ethynylpyridine | Poly[2-ethynyl-N-(propylsulfonate)pyridinium betaine] sigmaaldrich.com |

| 2-Ethynylpyridine | Poly[N-(carboxymethyl)-2-ethynylpyridinium bromide] sigmaaldrich.com |

This table showcases examples of polymers synthesized from the related compound 2-Ethynylpyridine, illustrating the potential for forming functional conjugated polymers.

Pyridine and its derivatives are widely explored as components in materials for organic light-emitting diodes (OLEDs) and liquid crystals. nih.govrsc.org The electron-deficient nature of the pyridine ring makes it a good electron-transporting moiety, a desirable characteristic for OLED materials. rsc.org The ethynyl group can extend the π-conjugation of the molecule, which is crucial for tuning the electronic and photophysical properties, such as the HOMO/LUMO energy levels and the emission wavelength.

While direct studies on this compound in OLEDs are not prominent, related functionalized pyridine derivatives have been successfully used as hole-transporting materials (HTMs). nih.gov For example, a series of pyrene-appended pyridine derivatives demonstrated stable performance with low-efficiency roll-off in OLED devices. nih.gov The fundamental structure of this compound, featuring a functionalized pyridine core and a conjugation-extending ethynyl group, suggests its potential as a building block for designing new emitters or charge-transport materials for OLEDs. The amino group could further serve as a site for attaching other chromophoric or functional units.

Similarly, in the field of liquid crystals, the rigid, rod-like structure that can be formed by extending the molecular framework of this compound through its ethynyl group is a key characteristic for mesophase formation. The pyridine ring can introduce polarity and specific intermolecular interactions that influence the liquid crystalline properties.

| Material | Application | Key Finding | Reference |

| Pyrene-appended Pyridine Derivatives | Hole-Transporting Materials (HTMs) for OLEDs | Materials have suitable HOMO values (~5.6 eV) for hole injection and demonstrate stable device performance. | nih.gov |

| Bis-terpyridine Isomers | Optoelectronic Materials | Peripheral pyridine rings deepen the ionization potential and form hydrogen bonds, enhancing molecular orientation and electron mobility. | rsc.org |

This table summarizes findings on related pyridine-based materials for OLED applications, indicating the potential roles of the pyridine moiety.

Applications in Chemical Labeling and Probing Technologies (e.g., Ethynyl-Functionalized Biomolecules)

The terminal alkyne functionality is of paramount importance in modern bioconjugation chemistry, primarily through its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." These reactions are highly efficient, specific, and biocompatible, making them ideal for labeling and probing biomolecules.

The ethynyl group on this compound serves as a handle for its covalent attachment to biomolecules (such as proteins, nucleic acids, or lipids) that have been modified to contain an azide group. Once conjugated, the aminopyridine moiety can act as a reporter group or a probe. Its intrinsic fluorescence or its ability to chelate metal ions could be exploited for detection and imaging purposes. The development of photochromic labels and probes containing specific functional groups for covalent immobilization is a key area of research in bionanophotonics. researchgate.net The structure of this compound makes it a candidate for development into such a probe, where the ethynyl group facilitates attachment and the aminopyridine core provides the signaling or probing function.